

HPLC method for 4-Formylcolchicine purity analysis

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Compound of Interest

Compound Name: 4-Formylcolchicine

Cat. No.: B1206358

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An HPLC (High-Performance Liquid Chromatography) method for the purity analysis of **4-Formylcolchicine** is crucial for ensuring the quality and consistency of this compound in research and pharmaceutical development. This document provides a detailed application note and protocol for this purpose. The method outlined below is based on established and validated HPLC techniques for the parent compound, colchicine, and serves as a robust starting point for the analysis of its 4-formyl derivative.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Application Note

1. Introduction

4-Formylcolchicine is a derivative of colchicine, a toxic natural alkaloid with antimitotic properties. Accurate determination of its purity is essential for its use in scientific research and drug development. This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of **4-Formylcolchicine** and the detection of potential impurities.

2. Principle

The method utilizes RP-HPLC with a C18 stationary phase to separate **4-Formylcolchicine** from its potential impurities and degradation products. The separation is achieved using an isocratic mobile phase composed of an organic solvent (acetonitrile) and an aqueous buffer, with detection by a UV spectrophotometer at a wavelength where the analyte exhibits

maximum absorbance. Quantitation is performed by comparing the peak area of the main component with that of a reference standard.

3. Chromatographic System

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing are managed by a compatible chromatography data system.

Experimental Protocols

1. Apparatus and Materials

- Apparatus:
 - HPLC system with UV/PDA detector
 - Analytical balance (0.01 mg readability)
 - Ultrasonic bath
 - pH meter
 - Volumetric flasks and pipettes (Class A)
 - Syringe filters (0.45 μm , PTFE or nylon)
- Chemicals and Reagents:
 - **4-Formylcolchicine** Reference Standard (RS)
 - Acetonitrile (HPLC grade)
 - Orthophosphoric acid (AR grade)
 - Water (HPLC grade or Milli-Q)

2. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions, adapted from methods for colchicine analysis.

Parameter	Recommended Condition
Column	C18, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna, Hypersil Gold)
Mobile Phase	Acetonitrile : 0.1% Orthophosphoric Acid in Water (35:65 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	245 nm
Column Temperature	30 °C
Injection Volume	10 µL
Run Time	Approximately 15 minutes

3. Preparation of Solutions

- Mobile Phase Preparation:
 - Prepare 0.1% orthophosphoric acid by adding 1 mL of orthophosphoric acid to 1 L of HPLC-grade water.
 - Mix 350 mL of acetonitrile with 650 mL of 0.1% orthophosphoric acid.
 - Degas the solution using an ultrasonic bath for 15-20 minutes before use.
- Standard Solution Preparation (Example concentration: 100 µg/mL):
 - Accurately weigh approximately 10 mg of **4-Formylcolchicine** RS into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase.

- This stock solution has a concentration of 100 µg/mL. Prepare working standards by further dilution as required.
- Sample Solution Preparation (Example concentration: 100 µg/mL):
 - Accurately weigh an appropriate amount of the **4-Formylcolchicine** sample to achieve a final concentration of 100 µg/mL.
 - Dissolve and dilute in a volumetric flask using the mobile phase.
 - Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation and System Suitability

The method should be validated according to ICH guidelines (Q2(R1)). The following tables summarize typical acceptance criteria and data ranges observed in validated methods for the parent compound, colchicine.

1. System Suitability

System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
%RSD of Peak Area	< 2.0% (for n≥5 injections)

2. Method Validation Summary

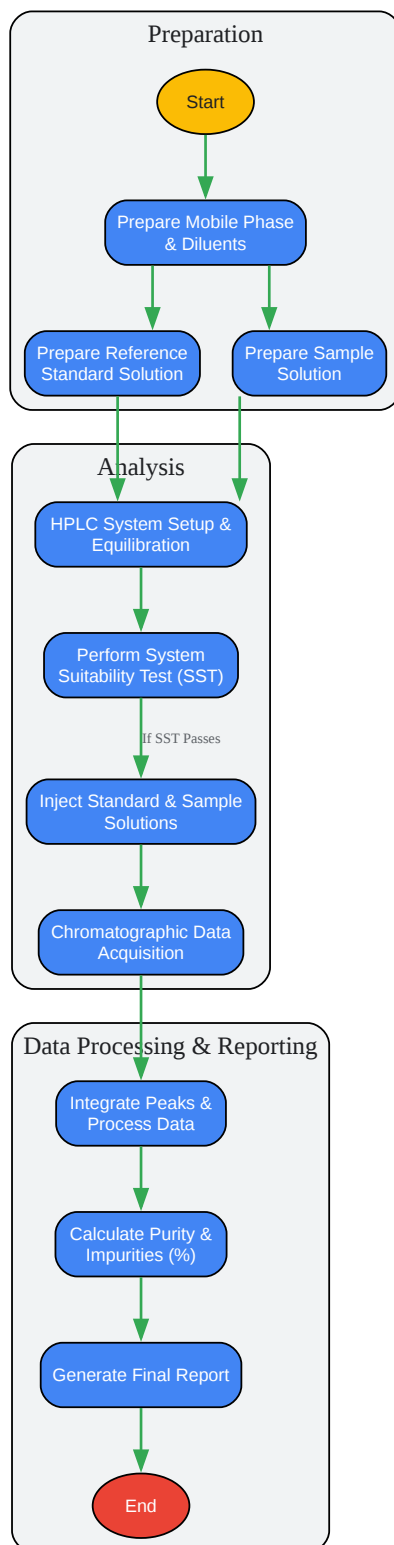
The following data represent typical results from validated HPLC methods for colchicine and can be used as a benchmark for the validation of the **4-Formylcolchicine** method.

Validation Parameter	Typical Range/Value
Linearity (Concentration Range)	2 - 12 µg/mL
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	99.27% - 100.64%
Precision (%RSD)	< 2.0%
Limit of Detection (LOD)	0.17 - 0.61 µg/mL (170 - 610 ng/mL)
Limit of Quantitation (LOQ)	0.56 - 1.85 µg/mL (560 - 1850 ng/mL)

Experimental Workflow Diagram

The logical flow of the HPLC purity analysis is depicted in the diagram below.

HPLC Purity Analysis Workflow for 4-Formylcolchicine



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Caption: Workflow for HPLC purity analysis of **4-Formylcolchicine**.

Procedure

- System Preparation: Set up the HPLC system according to the conditions in the chromatographic conditions table. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- System Suitability: Inject the standard solution five times. Verify that the system suitability parameters meet the acceptance criteria.
- Analysis:
 - Inject a blank (mobile phase) to ensure no carryover or system contamination.
 - Inject the standard solution in duplicate.
 - Inject the sample solution in duplicate.
- Data Processing:
 - Integrate the peaks in the resulting chromatograms.
 - Identify the **4-Formylcolchicine** peak based on the retention time of the reference standard.
 - Calculate the percentage purity of the sample using the following formula (based on area percent):
$$\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$
 - For quantitation against a standard, use the formula:
$$\% \text{ Purity} = (\text{Area_Sample} / \text{Area_Standard}) \times (\text{Conc_Standard} / \text{Conc_Sample}) \times 100$$
- Conclusion: The described RP-HPLC method is simple, precise, and accurate for the determination of **4-Formylcolchicine** purity. The method should be fully validated before its application in a regulated environment.

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